![molecular formula C18H13N3O3S2 B2488803 (Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865197-80-4](/img/structure/B2488803.png)
(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
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Description
(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C18H13N3O3S2 and its molecular weight is 383.44. The purity is usually 95%.
BenchChem offers high-quality (Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Electronics and Semiconductors
The thiazolo[5,4-d]thiazole moiety possesses appealing features for applications in organic electronics. Its rigid, planar structure allows for efficient intermolecular π–π overlap, making it a promising building block for semiconductors used in plastic electronics. Researchers have explored aryl-functionalized thiazolo[5,4-d]thiazole derivatives, which expand the conjugated backbone of semiconducting materials. These derivatives have found applications in organic photovoltaics, where their high oxidative stability and electron-deficient nature contribute to improved device performance .
Metal-Free Synthesis of Benzothiazole Derivatives
The compound can serve as a precursor for the synthesis of benzothiazole derivatives. Researchers have developed a facile method for accessing benzothiazole-2(3H)-thiones and benzothiazol-2(3H)-ones through a temperature-controlled intermolecular [3 + 2] annulation. This protocol obviates the need for prefunctionalization of starting materials, making it an efficient route to these valuable compounds .
Anti-Microbial Properties
While specific studies on this compound are limited, its structural features suggest potential antimicrobial activity. Further investigations could explore its effectiveness against bacterial or fungal pathogens, contributing to the development of new antimicrobial agents .
Methodology Development
The synthetic chemistry behind thiazolo[5,4-d]thiazoles remains an active area of research. Scientists continue to explore novel synthetic methods and broaden the material scope. Improving existing synthetic routes and discovering new ones will facilitate the preparation of diverse thiazolo[5,4-d]thiazole-based materials for various applications .
Drug Discovery
Given its unique structure and potential biological activity, researchers may investigate the compound’s role in drug discovery. Computational studies and in vitro assays could shed light on its interactions with biological targets, paving the way for novel therapeutic agents .
Materials Science and Beyond
Beyond the mentioned applications, thiazolo[5,4-d]thiazoles hold promise in other fields such as materials science, catalysis, and optoelectronics. Researchers should continue exploring their properties and applications to unlock their full potential .
properties
IUPAC Name |
methyl 2-[2-(1,3-benzothiazole-6-carbonylimino)-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S2/c1-24-16(22)9-21-13-4-2-3-5-14(13)26-18(21)20-17(23)11-6-7-12-15(8-11)25-10-19-12/h2-8,10H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZTXDQUXBJNKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-methyl 2-(2-((benzo[d]thiazole-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate |
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